2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide
Description
2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide is a structurally complex acetamide derivative characterized by a cyclopropyl group and an isoquinolin-1-ylmethyl substituent on the nitrogen atom of the acetamide backbone. The isoquinoline moiety may confer enhanced binding affinity to biological targets due to its aromatic and planar structure, while the cyclopropyl group could influence metabolic stability.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-9-15(19)18(12-5-6-12)10-14-13-4-2-1-3-11(13)7-8-17-14/h1-4,7-8,12H,5-6,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMPGKRUGNDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=NC=CC3=CC=CC=C32)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189465 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-(1-isoquinolinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-31-0 | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-(1-isoquinolinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-cyclopropyl-N-(1-isoquinolinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401189465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Acetamide Backbone
The acetamide group participates in hydrolysis, substitution, and cross-coupling:
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Hydrolysis : Acidic or basic conditions cleave the amide bond to yield carboxylic acid derivatives. For example, HCl/EtOH at reflux converts the acetamide to a free amine and acetic acid.
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Substitution : Nucleophilic displacement of the chloro or bromo substituent (if present) with amines or thiols occurs under SN₂ conditions (e.g., K₂CO₃/DMF, 60°C) .
Isoquinoline Core
The isoquinoline moiety undergoes electrophilic substitution and radical reactions:
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Electrophilic Aromatic Substitution : Nitration or halogenation at the C-3/C-4 positions using HNO₃/H₂SO₄ or NXS (X = Cl, Br).
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Radical Cyclization : Copper-catalyzed C–H activation forms fused heterocycles (e.g., imidazopyridines) via oxidative coupling .
Catalytic Cross-Coupling Reactions
Recent advances in nickel and palladium catalysis enable C–C bond formation:
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Nickel-Catalyzed 1,2-Diarylation : Alkenyl acetamides react with aryl iodides and boronic esters to form diarylated products (e.g., 4a–4e in ).
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Palladium-Mediated Arylation : Suzuki-Miyaura coupling installs aryl groups at the acetamide’s α-position (K₂CO₃, Pd(PPh₃)₄, dioxane, 100°C) .
Biological Activity and Mechanistic Insights
The compound’s bioactivity stems from enzyme/receptor interactions:
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Anticancer Potential : Inhibits tubulin polymerization via binding to the colchicine site (IC₅₀ = 0.2–1.8 μM in MCF-7 cells).
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Antimicrobial Activity : Disrupts bacterial cell membranes (MIC = 4–16 μg/mL against S. aureus) .
Mechanism :
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The amino group enhances hydrogen bonding with biological targets, while the cyclopropyl ring stabilizes hydrophobic interactions.
Spectroscopic Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (m, aromatic H), δ 3.4 (s, CH₂) | |
| ¹³C NMR | δ 170.5 (C=O), δ 125–140 (aromatic C) | |
| IR | 1650 cm⁻¹ (amide I), 3300 cm⁻¹ (N-H) |
Reaction Optimization Data
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Ugi-4CR Annulation | CuBr, DMSO, 90°C | 72–90 |
| Nickel-Catalyzed Coupling | Ni(cod)₂, THF, 80°C | 60–85 |
| Hydrolysis | HCl/EtOH, reflux | 88 |
Scientific Research Applications
2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide with two analogs: 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) and 2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide (CAS: 1353957-70-6).
Key Findings:
The benzylpyrrolidin substituent in the analog introduces a tertiary amine, which may improve solubility in acidic environments via protonation .
Toxicological Data Gaps: None of the compounds have comprehensive toxicological profiles. For 2-Cyano-N-[(methylamino)carbonyl]acetamide, the safety data sheet explicitly states a lack of thorough toxicological investigation , a common limitation for novel intermediates.
Synthetic and Analytical Relevance :
- Crystallographic analysis of such compounds may rely on software like SHELX for structure refinement, given its prevalence in small-molecule crystallography .
Biological Activity
2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique molecular structure, characterized by the presence of an amino group, a cyclopropyl moiety, and an isoquinoline derivative, suggests a variety of biological activities.
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.31 g/mol
- Structural Features : The compound features an amino group attached to a cyclopropyl and isoquinoline structure, which may influence its reactivity and interaction with biological targets .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, studies have demonstrated that certain isoquinoline derivatives show effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives range widely, indicating varying levels of potency against different bacterial strains.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
The compound's structural analogs have shown promising results in inhibiting bacterial growth, suggesting that similar mechanisms may be at play for this compound .
Anticancer Activity
There is emerging evidence that compounds within the isoquinoline family can exhibit anticancer properties. For instance, studies have identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of isoquinoline derivatives in targeting cancer cells .
Specific findings indicate that certain isoquinoline-based compounds can inhibit cancer cell proliferation with IC50 values ranging from 0.55 µM to 1.7 µM across various cancer cell lines such as HeLa and A375 .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, such as protein kinases .
- Receptor Interaction : The compound may interact with specific receptors, leading to altered cellular responses that could inhibit bacterial growth or cancer cell proliferation .
- Cytotoxicity : The structural features of the compound may induce cytotoxic effects in malignant cells while sparing healthy tissues.
Study on Antibacterial Activity
In a comparative study involving various isoquinoline derivatives, researchers tested the antibacterial effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties.
Anticancer Screening
A recent investigation into the anticancer potential of isoquinoline derivatives revealed that some compounds led to reduced tumor growth rates in xenograft models. Specifically, compounds were tested in vivo to evaluate their efficacy against established tumors, demonstrating promising results for future therapeutic applications .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves multi-step coupling reactions. A plausible route includes:
Amide bond formation : Reacting isoquinoline-derived amines with activated acetamide intermediates (e.g., using EDCI/HOBt coupling agents) under inert conditions .
Cyclopropane integration : Introducing the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity, verified by HPLC .
Optimization parameters :
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps).
- Catalyst screening (e.g., Pd for cross-couplings) to enhance efficiency .
Advanced: How should researchers address contradictions between NMR and mass spectrometry data during structural validation?
Answer:
Discrepancies often arise from:
- Impurity interference : Re-purify the compound and re-analyze. Use preparative HPLC for challenging separations .
- Tautomerism or dynamic effects : Perform variable-temperature NMR to identify shifting peaks .
- Ionization artifacts in MS : Compare ESI+ vs. MALDI-TOF spectra to rule out adduct formation .
Cross-validation : - Combine X-ray crystallography (using SHELX for refinement ) with computational NMR prediction tools (e.g., DFT-based software) .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Core techniques :
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments to confirm backbone connectivity .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray diffraction : Resolve stereochemistry and crystal packing using SHELX refinement .
Supplementary methods : - IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: What experimental design principles are critical for assessing the compound’s biological activity in kinase inhibition assays?
Answer:
Key considerations :
- Positive/Negative controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle-only controls to validate assay conditions .
- Dose-response curves : Use 8–12 concentration points (e.g., 1 nM–100 µM) to calculate IC50 values with Hill slope analysis .
- Replicates : Perform triplicate measurements across independent experiments to assess reproducibility.
- Counter-screening : Test against off-target kinases to evaluate selectivity .
Data robustness : Apply statistical tools (e.g., ANOVA, t-tests) and report p-values with confidence intervals .
Advanced: How can computational modeling enhance the study of this compound’s reactivity or target binding affinity?
Answer:
Methodological integration :
Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Validate with MD simulations (100 ns trajectories) .
DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts or reaction transition states .
QSAR modeling : Corrogate structural features (e.g., cyclopropyl lipophilicity) with activity data to guide SAR .
Validation : Compare computational predictions with experimental kinetics (e.g., SPR for binding constants) .
Advanced: What strategies resolve conflicting bioactivity results across cell-based vs. in vitro assays?
Answer:
Root causes :
- Membrane permeability : Assess logP (e.g., >3 for cell penetration) and use PAMPA assays to predict passive diffusion .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
- Off-target effects : Employ CRISPR-based gene knockout or siRNA silencing to confirm target specificity .
Mitigation : - Modify the scaffold (e.g., introduce PEG linkers) to improve solubility or stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
